2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid
Description
Properties
CAS No. |
921211-16-7 |
|---|---|
Molecular Formula |
C19H17FN2O2 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[2-fluoro-4-(propan-2-ylamino)phenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O2/c1-11(2)21-14-5-6-15(16(20)10-14)18-8-3-12-9-13(19(23)24)4-7-17(12)22-18/h3-11,21H,1-2H3,(H,23,24) |
InChI Key |
NQICNGYLFPRSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Modified Doebner Reaction for 6-Carboxyquinoline Formation
The Doebner reaction, traditionally used for synthesizing 4-carboxyquinolines, can be adapted for 6-carboxy derivatives through strategic substrate selection. Using 3-aminobenzoic acid (1 ) as the aniline component with 2-nitrobenzaldehyde (2 ) and pyruvic acid (3 ) under acidic conditions yields quinoline-6-carboxylic acid (4 ) via cyclocondensation.
Reaction Conditions :
- Catalyst: Trifluoroacetic acid (TFA) in ethanol
- Temperature: Reflux (78°C)
- Time: 12-16 hours
- Yield: 58-62%
This method benefits from commercial availability of starting materials but requires careful optimization to prevent decarboxylation during reaction.
Pfitzinger Reaction with Substituted Isatins
The Pfitzinger reaction offers an alternative route using 5-substituted isatins. Reaction of 5-fluoroindoline-2,3-dione (5 ) with methyl isopropyl ketone (6 ) under microwave irradiation generates the quinoline core with inherent fluorine substitution:
$$
\text{Isatin } \mathbf{5} + \text{Ketone } \mathbf{6} \xrightarrow{\text{NaOH, MW}} \text{Quinoline-6-carboxylic acid } \mathbf{7}
$$
Advantages :
- Microwave acceleration reduces reaction time to 20-30 minutes
- Inherent regioselectivity for 6-position functionalization
- Compatible with subsequent Friedel-Crafts alkylation for phenyl group introduction
Installation of 2-Aryl Substituent
Suzuki-Miyaura Cross-Coupling
Post-cyclization functionalization via palladium-catalyzed coupling provides precise control over aryl group installation. Bromination of quinoline-6-carboxylic acid (4 ) at position 2 using N-bromosuccinimide (NBS) in DMF yields 2-bromoquinoline-6-carboxylic acid (8 ), which undergoes Suzuki coupling with 2-fluoro-4-[(propan-2-yl)amino]phenylboronic acid (9 ):
$$
\mathbf{8} + \mathbf{9} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target molecule}
$$
Critical Parameters :
- Boronic acid synthesis: Protection of amino group as Boc derivative prior to borylation
- Coupling conditions: 1,4-dioxane/H2O (3:1), 80°C, 12 hours
- Deprotection: TFA/CH2Cl2 (1:1) removes Boc group post-coupling
Direct Arylation via C-H Activation
Emerging methodologies enable direct C2-arylation of quinoline cores without pre-halogenation. Using Pd(OAc)2/XPhos catalytic system with aryl iodides in DMAc at 120°C achieves direct coupling:
$$
\mathbf{4} + \text{2-Fluoro-4-[(propan-2-yl)amino]phenyl iodide} \xrightarrow{\text{Pd/XPhos}} \text{Target molecule}
$$
Advantages :
- Eliminates bromination step
- Improved atom economy
- Reduced purification requirements
Functional Group Manipulations
Amino Group Installation and Alkylation
For routes requiring late-stage amination, nitro group reduction followed by reductive alkylation proves effective:
- Nitration of 2-(4-fluorophenyl)quinoline-6-carboxylic acid using fuming HNO3/H2SO4
- Catalytic hydrogenation (H2, 10% Pd/C) to primary amine
- Alkylation with 2-bromopropane in presence of K2CO3
Yield Optimization :
- Step 1: 89% (nitration)
- Step 2: 95% (reduction)
- Step 3: 78% (alkylation)
Fluorination Strategies
Direct electrophilic fluorination faces challenges due to poor regioselectivity. Preferred methods include:
- Ullmann-type coupling with potassium fluoride
- Balz-Schiemann reaction using aryl diazonium tetrafluoroborates
- Directed ortho-metalation (DoM) followed by fluorination
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Doebner/Suzuki | 5 | 34% | Scalable, established conditions | Multiple protections required |
| Pfitzinger/Direct | 4 | 28% | Fewer steps, inherent regiocontrol | Specialized catalysts needed |
| C-H Activation | 3 | 22% | Atom-economical, step-efficient | High temperature/pH sensitivity |
Process Optimization Considerations
Protecting Group Strategy
- Carboxylic acid : Methyl ester protection during coupling reactions (removed via LiOH hydrolysis)
- Amino group : Boc protection compatible with Pd-catalyzed reactions
- Fluorine : Generally inert under cross-coupling conditions
Purification Challenges
- High-performance liquid chromatography (HPLC) required for final product purification
- Silica gel incompatibility with free carboxylic acid necessitates reverse-phase chromatography
Chemical Reactions Analysis
Types of Reactions
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-Fluoro-4-[(methyl)amino]phenyl}quinoline-6-carboxylic acid
- 2-{2-Fluoro-4-[(ethyl)amino]phenyl}quinoline-6-carboxylic acid
- 2-{2-Fluoro-4-[(tert-butyl)amino]phenyl}quinoline-6-carboxylic acid
Uniqueness
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-ylamino group and the fluoro substituent can enhance its stability and interaction with biological targets compared to similar compounds.
Biological Activity
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique quinoline core, which is known for its pharmacological potential, particularly as an anticancer agent. The incorporation of a fluorine atom and an isopropylamino side chain enhances its lipophilicity and binding affinity to biological targets, making it a candidate for further research and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A quinoline core which is a bicyclic aromatic compound.
- A carboxylic acid functional group that increases solubility.
- A fluorine atom that may enhance biological activity through improved interactions with target proteins.
Anticancer Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival pathways. Notably, studies suggest that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in cancer angiogenesis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Inhibition of VEGFR-2 |
| MCF7 (Breast Cancer) | 12.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.9 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer effects, the compound shows potential in other areas:
- Anti-inflammatory : Quinoline derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial : Some studies suggest that similar compounds possess antimicrobial activity against various pathogens, indicating potential applications in infectious diseases .
Case Studies
- In vitro Studies : A study evaluated the antiproliferative effects of various quinoline derivatives, including our compound, against multiple cancer cell lines. Results indicated that modifications in the side chains significantly influenced the potency and selectivity of these compounds.
- Molecular Dynamics Simulations : Simulations demonstrated that this compound interacts primarily through hydrophobic contacts with target proteins, suggesting a robust binding mechanism that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
